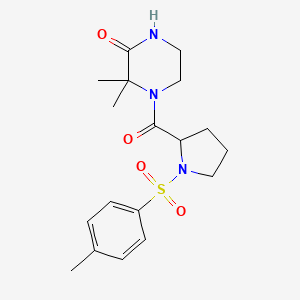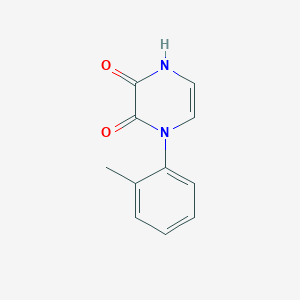
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione, also known as MPTP, is a chemical compound that has been studied extensively in scientific research. MPTP is a heterocyclic compound that is commonly used in the synthesis of other organic compounds.
Mecanismo De Acción
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione is metabolized in the body to form MPP+, which is selectively taken up by dopamine-producing neurons in the substantia nigra of the brain. MPP+ then inhibits complex I of the electron transport chain, leading to a decrease in ATP production and subsequent cell death. This mechanism is similar to that of rotenone, another complex I inhibitor that is also used in Parkinson's disease research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well-documented in animal models. This compound-induced Parkinson's disease-like symptoms include tremors, rigidity, and bradykinesia. These symptoms are caused by the selective destruction of dopamine-producing neurons in the substantia nigra of the brain. This compound has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the pathophysiology of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione is a valuable tool for studying the pathophysiology of Parkinson's disease and developing new treatments. Its ability to induce Parkinson's disease-like symptoms in animals makes it a valuable model for studying the disease. However, there are limitations to using this compound in lab experiments. This compound-induced Parkinson's disease-like symptoms are not identical to those seen in human patients, and the mechanism of this compound-induced neurotoxicity may differ from that of idiopathic Parkinson's disease. Additionally, this compound is a potent neurotoxin that requires careful handling and administration.
Direcciones Futuras
There are several future directions for research on 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione. One area of interest is the development of new treatments for Parkinson's disease based on the mechanism of this compound-induced neurotoxicity. Another area of interest is the use of this compound as a tool for studying the role of oxidative stress and inflammation in Parkinson's disease. Additionally, there is ongoing research into the development of new animal models of Parkinson's disease that more closely mimic the human disease.
Métodos De Síntesis
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione can be synthesized in several ways, including the reaction of 2-methylphenylhydrazine with maleic anhydride or maleic acid. Another method involves the reaction of 2-methylphenylhydrazine with diethyl maleate. These methods have been optimized to produce high yields of this compound with minimal impurities.
Aplicaciones Científicas De Investigación
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione has been extensively studied in scientific research due to its ability to induce Parkinson's disease-like symptoms in animals. This compound is metabolized in the body to form MPP+, which selectively destroys dopamine-producing neurons in the substantia nigra of the brain. This makes this compound a valuable tool for studying the pathophysiology of Parkinson's disease and developing new treatments.
Propiedades
IUPAC Name |
4-(2-methylphenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-4-2-3-5-9(8)13-7-6-12-10(14)11(13)15/h2-7H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYIBMLRPHCKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CNC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

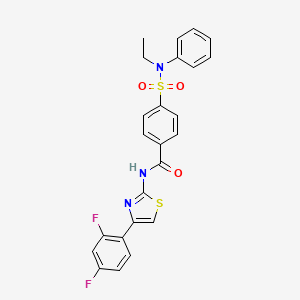


![3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2733799.png)
![6-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2733801.png)
![1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane](/img/structure/B2733802.png)

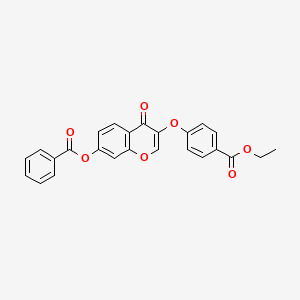
![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N,N-diisopropylacetamide](/img/structure/B2733808.png)
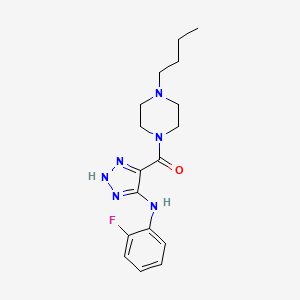

![[3-(Methylamino)phenyl]-phenylmethanol](/img/structure/B2733814.png)
![N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2733815.png)
